DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride
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Overview
Description
DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride is a synthetic organic compound with a complex structure It is a derivative of hydrocinnamic acid, featuring an amino group, a carboxyl group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride typically involves the reaction of hydrocinnamic acid derivatives with appropriate reagents to introduce the amino, carboxyl, and ethoxy groups. One common method involves the use of acid chlorides and amines under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hydrocinnamic acid derivatives: Compounds with similar structures but different functional groups.
Amino acids: Compounds with amino and carboxyl groups, such as glycine and alanine.
Ethoxy-substituted compounds: Molecules with ethoxy groups attached to aromatic rings.
Uniqueness
DL-alpha-Amino-3-carboxy-4-ethoxyhydrocinnamic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
16220-80-7 |
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Molecular Formula |
C12H16ClNO5 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
5-(2-amino-2-carboxyethyl)-2-ethoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO5.ClH/c1-2-18-10-4-3-7(5-8(10)11(14)15)6-9(13)12(16)17;/h3-5,9H,2,6,13H2,1H3,(H,14,15)(H,16,17);1H |
InChI Key |
IAUWSJUHASZAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
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